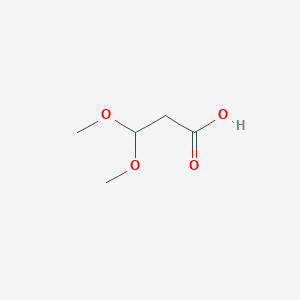

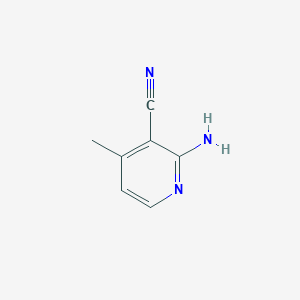

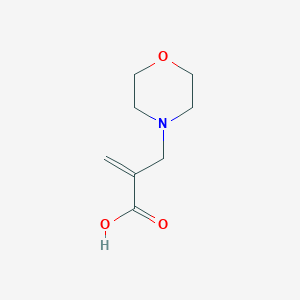

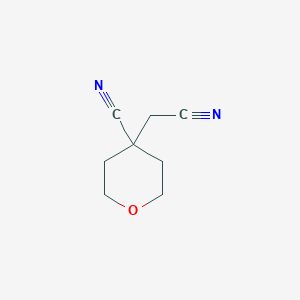

4-(Cyanomethyl)oxane-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Cyanomethyl)oxane-4-carbonitrile is not directly mentioned in the provided papers. However, the papers do discuss related cyanocarbonitrile compounds and their properties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the synthesis of fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles is described, which suggests that cyanocarbonitriles can exhibit interesting optical properties .

Synthesis Analysis

The synthesis of related cyanocarbonitrile compounds involves non-catalytic conversion processes in the presence of water, leading to the formation of fluorescent compounds . Another synthesis method mentioned is the Vilsmeier–Haack chlorination, which was used to obtain 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile from a related precursor . Additionally, an organocatalyzed synthesis approach is described for 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, using a tandem Michael addition - cyclization reaction . These methods provide a basis for understanding how similar compounds like 4-(Cyanomethyl)oxane-4-carbonitrile might be synthesized.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals that the molecule is composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, with certain groups being nearly coplanar with the connected benzene ring . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed, showing two independent molecules in the asymmetric unit with almost identical geometric parameters . These findings suggest that the molecular structure of 4-(Cyanomethyl)oxane-4-carbonitrile could also be elucidated using similar techniques.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-(Cyanomethyl)oxane-4-carbonitrile. However, the synthesis and transformation of related cyanocarbonitriles indicate that these compounds can participate in various chemical reactions, such as non-catalytic conversions in water and reactions involving Michael addition and cyclization . These reactions could potentially be applicable to 4-(Cyanomethyl)oxane-4-carbonitrile as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of related cyanocarbonitriles have been studied through spectral-luminescence investigations, with measurements of fluorescence quantum yield . The optical properties of these compounds have been explored using UV–vis absorption and fluorescence spectroscopy, revealing absorption and fluorescence maxima at specific wavelengths . The effects of solvents on the emission spectra of these compounds have also been investigated . These studies provide a framework for understanding the potential physical and chemical properties of 4-(Cyanomethyl)oxane-4-carbonitrile.

Scientific Research Applications

Catalytic Divergent Cyanosilylations : B(C6F5)3-catalyzed divergent cyanosilylation of chromones was found to produce 4-oxochromane-2-carbonitriles via 1,4-cyanosilylations. At higher temperatures, unexpected C-O bond cyanosilylation occurred, leading to the formation of 4-oxo-4-(2-hydroxylphenyl)but-2-enenitriles. This process was supported by DFT results (Wang et al., 2019).

Synthesis of Unsymmetrical Dyes : The Knoevenagel reaction was used to synthesize new 4-oxo-2-vinyl-4H-chromene-3-carbonitrile derivatives. These compounds displayed distinct spectral properties, enhancing our understanding of chromene-based dyes (Levchenko et al., 2018).

Synthesis of Pharmaceutical Intermediates : Research improved the synthetic route of 4-amino-1-naphthalene carbonitrile, a significant pharmaceutical and chemical intermediate. The process involved amino protection, nucleophilic substitution, and other steps, achieving an 81.6% total yield. This study also demonstrated environmental benefits in the cyano introduction process (Yu, 2012).

Fluorescent Properties : Non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles led to fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. This study not only explained the transformation but also investigated spectral-luminescence properties and measured fluorescence quantum yield (Ershov et al., 2015).

properties

IUPAC Name |

4-(cyanomethyl)oxane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-4-1-8(7-10)2-5-11-6-3-8/h1-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNGKWDKDHYYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440633 |

Source

|

| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyanomethyl)oxane-4-carbonitrile | |

CAS RN |

194862-82-3 |

Source

|

| Record name | 4-(Cyanomethyl)oxane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)